molecular formula C5H9NS3 B14672091 4-Thiomorpholinecarbodithioic acid CAS No. 45695-98-5

4-Thiomorpholinecarbodithioic acid

Cat. No.: B14672091
CAS No.: 45695-98-5
M. Wt: 179.3 g/mol
InChI Key: MTPLIXZKPXHJDE-UHFFFAOYSA-N
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Description

4-Thiomorpholinecarbodithioic acid is an organic compound with the molecular formula C5H9NS3 It is characterized by the presence of a thiomorpholine ring and a carbodithioic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Thiomorpholinecarbodithioic acid typically involves the reaction of thiomorpholine with carbon disulfide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as:

Thiomorpholine+Carbon disulfide4-Thiomorpholinecarbodithioic acid\text{Thiomorpholine} + \text{Carbon disulfide} \rightarrow \text{this compound} Thiomorpholine+Carbon disulfide→4-Thiomorpholinecarbodithioic acid

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves the use of specialized equipment to handle the reactants and products safely.

Chemical Reactions Analysis

Types of Reactions: 4-Thiomorpholinecarbodithioic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

    Substitution: The carbodithioic acid group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while reduction can produce thiols.

Scientific Research Applications

4-Thiomorpholinecarbodithioic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of various chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Thiomorpholinecarbodithioic acid involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function.

Comparison with Similar Compounds

    Thiomorpholine-4-carbodithioic acid: This compound shares a similar structure but differs in its specific functional groups.

    4-Thiomorpholinecarbodithioic acid [2-(4-chlorophenyl)-2-oxoethyl] ester: This ester derivative has additional functional groups that modify its chemical properties.

Uniqueness: this compound is unique due to its specific combination of a thiomorpholine ring and a carbodithioic acid group

Properties

CAS No.

45695-98-5

Molecular Formula

C5H9NS3

Molecular Weight

179.3 g/mol

IUPAC Name

thiomorpholine-4-carbodithioic acid

InChI

InChI=1S/C5H9NS3/c7-5(8)6-1-3-9-4-2-6/h1-4H2,(H,7,8)

InChI Key

MTPLIXZKPXHJDE-UHFFFAOYSA-N

Canonical SMILES

C1CSCCN1C(=S)S

Origin of Product

United States

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